3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine hydrochloride
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Overview
Description
“3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine hydrochloride” is a chemical compound with the molecular formula C10H12Cl2FNO . It’s a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H12Cl2FNO . This indicates that the molecule contains 10 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 252.11 . Unfortunately, the available resources do not provide further information on its physical and chemical properties.Scientific Research Applications
1. S1P Receptor Agonist Development
Research by Lanman et al. (2011) involved the discovery of a potent agonist for the S1P1 receptor, which is significant in reducing blood lymphocyte counts and attenuating delayed type hypersensitivity responses. This demonstrates the utility of azetidine derivatives, like 3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine hydrochloride, in developing S1P receptor modulators (Lanman et al., 2011).
2. Spiro β-Lactam Synthesis
Sebti and Foucaud (1984) explored the synthesis of spiro β-lactams using azetidine derivatives. The reaction involving cesium fluoride with specific propanamides yielded 3-acyloxy 3-chloromethyl azetidine 2-ones, highlighting the role of azetidine compounds in the synthesis of complex organic structures (Sebti & Foucaud, 1984).
3. Antibacterial Activity of Quinolone Derivatives
Ikee et al. (2007, 2008) conducted studies on the synthesis of quinolone antibiotics utilizing azetidine derivatives. These compounds exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of azetidine derivatives in antibiotic development (Ikee et al., 2007), (Ikee et al., 2008).
4. Monoamine Oxidase-B (MAO-B) Inhibitor Discovery
Jin et al. (2020) reported the discovery of a potent and selective MAO-B inhibitor using computational design. This included a derivative of azetidine, which showed higher potency and selectivity than existing drugs for Parkinson's disease treatment (Jin et al., 2020).
5. Development of Novel Antibacterial Agents
Research by Frigola et al. (1995) involved the synthesis of azetidine-containing quinolone and naphthyridine derivatives, exploring their antibacterial activities and in vivo efficacy. This further underscores the importance of azetidine derivatives in the development of new antibacterial agents (Frigola et al., 1995).
Mechanism of Action
Safety and Hazards
As with all chemicals, “3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine hydrochloride” should be handled with care. It’s intended for research use only and is not intended for diagnostic or therapeutic use . For more detailed safety information, one should refer to the material safety data sheet (MSDS) provided by the manufacturer .
Future Directions
The future directions for “3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine hydrochloride” would likely depend on the results of ongoing and future research. Given its use in proteomics research , it may have potential applications in the study of protein structure and function, drug discovery, and other areas of biochemistry and molecular biology.
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methoxy]azetidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO.ClH/c11-10-3-8(12)2-1-7(10)6-14-9-4-13-5-9;/h1-3,9,13H,4-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIBKHPDSAEDBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=C(C=C(C=C2)F)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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